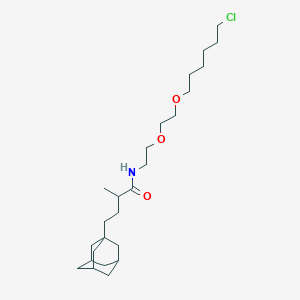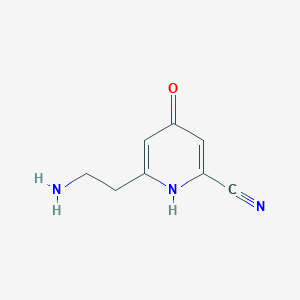
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile is a heterocyclic compound that features both an oxadiazole ring and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry approaches such as the use of ionic liquids as solvents and catalysts can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding oxadiazole carboxylic acids.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical tool in studies involving enzyme inhibition and protein labeling.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole ring is known to interact with various biological targets due to its electron-rich nature, which allows for hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile: Lacks the oxadiazole ring but shares the benzonitrile moiety.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile is unique due to the combination of the oxadiazole ring and the benzonitrile group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzonitrile |
InChI |
InChI=1S/C10H8N4O/c11-5-7-1-3-8(4-2-7)10-13-9(6-12)15-14-10/h1-4H,6,12H2 |
InChI Key |
WZMLHDWVHRDFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















